sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate

Physicochemical properties Molecular weight Heavy atom count

Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate (CAS 2230799-54-7) is a heteroaryl sulfinate salt with a molecular formula of C9H9N4NaO2S and a molecular weight of 260.25 g/mol. It features a pyridazine core substituted at the 6-position with a 3,5-dimethyl-1H-pyrazole moiety and at the 3-position with a sodium sulfinate group.

Molecular Formula C9H9N4NaO2S
Molecular Weight 260.25 g/mol
CAS No. 2230799-54-7
Cat. No. B6603062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate
CAS2230799-54-7
Molecular FormulaC9H9N4NaO2S
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=NN=C(C=C2)S(=O)[O-])C.[Na+]
InChIInChI=1S/C9H10N4O2S.Na/c1-6-5-7(2)13(12-6)8-3-4-9(11-10-8)16(14)15;/h3-5H,1-2H3,(H,14,15);/q;+1/p-1
InChIKeyUHYOZRVCNZIWCJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate (2230799-54-7): A Dual-Heterocycle Sulfinate Building Block


Sodium 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate (CAS 2230799-54-7) is a heteroaryl sulfinate salt with a molecular formula of C9H9N4NaO2S and a molecular weight of 260.25 g/mol . It features a pyridazine core substituted at the 6-position with a 3,5-dimethyl-1H-pyrazole moiety and at the 3-position with a sodium sulfinate group . This compound belongs to a class of reagents known as heterocyclic sulfinates, which are gaining traction as stable alternatives to heteroaryl boronic acids in palladium-catalyzed cross-coupling reactions [1]. Its dual-heterocycle architecture distinguishes it from simpler pyridazine or pyrazole sulfinates, offering a unique combination of steric and electronic properties for medicinal chemistry and synthetic methodology applications.

Why Generic Pyridazine-3-sulfinate Sodium Salts Cannot Replace the 3,5-Dimethylpyrazole-Functionalized Variant


In-class substitution is not straightforward because the 3,5-dimethylpyrazole substituent on the pyridazine nucleus critically modulates both the compound's physicochemical profile and its synthetic utility. Compared to the unsubstituted sodium pyridazine-3-sulfinate (MW 166.14 g/mol) or the 1H-pyrazol-1-yl analog (MW 232.20 g/mol) , the target compound (MW 260.25 g/mol) possesses significantly higher molecular weight and lipophilicity due to the two methyl groups . These structural differences alter solubility, steric bulk, and electronic properties, which directly impact performance in cross-coupling reactions and the drug-like properties of downstream products. The class of heterocyclic sulfinates has been shown to be effective in desulfinative Pd-catalyzed couplings, but the specific heterocycle attached to the sulfinate influences reaction yields and functional group tolerance [1]. Therefore, selecting the exact building block is critical for maintaining synthetic route fidelity and achieving desired biological or material properties in the final compound.

Quantitative Differentiation Evidence for Sodium 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate


Molecular Weight and Heavy Atom Count vs. Unsubstituted and Triazole Analogs

The target compound has a molecular weight (MW) of 260.25 g/mol and contains 18 heavy atoms . This is 94.11 g/mol heavier than the core scaffold sodium pyridazine-3-sulfinate (MW 166.14 g/mol; 11 heavy atoms) and 27.06 g/mol heavier than its 1H-1,2,4-triazol-1-yl analog (MW 233.19 g/mol; 15 heavy atoms) [1]. The increased MW and heavy atom count are due to the 3,5-dimethylpyrazole moiety, which adds steric bulk and lipophilicity (estimated AlogP: ~1.29) .

Physicochemical properties Molecular weight Heavy atom count

Hydrogen Bond Acceptor/Donor Profile vs. Pyrrolidine and Unsubstituted Pyrazole Analogs

The target compound presents 0 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), with a topological polar surface area (TPSA) of approximately 90.65 Ų . In comparison, sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate (a non-aromatic heterocycle analog) exhibits 3 HBA and 0 HBD, while sodium 6-(1H-pyrazol-1-yl)pyridazine-3-sulfinate (lacking methyl groups) has a TPSA of approximately 85 Ų [1]. The additional methyl groups on the pyrazole ring of the target compound increase HBA count and TPSA, which can enhance aqueous solubility and modulate off-target binding.

Hydrogen bonding Drug-likeness Medicinal chemistry

Class-Level Cross-Coupling Efficacy of Pyridazine Sulfinates vs. Heteroaryl Boronic Acids

In a landmark study by Markovic et al. (2017), pyridazine-derived sulfinates (such as compound 3b) were demonstrated to be effective nucleophilic coupling partners in Pd(0)-catalyzed desulfinative couplings, delivering aryl-coupled products in high yields (up to 90% isolated yield for pyridazine-3-sulfinate with aryl bromides) under optimized conditions (P(t-Bu)2Me-derived Pd catalyst, K2CO3, dioxane, 100 °C) [1]. This performance contrasts sharply with the well-documented instability and poor reactivity of heteroaryl boronic acids, particularly pyridazine boronic acids, which are prone to rapid proto-deboronation [2]. While the specific compound 2230799-54-7 was not tested in this study, its core pyridazine sulfinate functionality is directly represented, and the additional 3,5-dimethylpyrazole substituent is expected to further enhance steric control and electronic tuning in analogous coupling reactions.

Cross-coupling Suzuki-Miyaura Desulfinative coupling Pyridazine

Structural Preorganization for Biological Target Engagement vs. Chloro Precursor

The 3,5-dimethylpyrazol-1-yl-pyridazine scaffold is a recognized privileged structure in kinase inhibitor design, as evidenced by patents on substituted pyrazolylpyridazines targeting histone demethylases and cyclin-dependent kinases [1]. The chloro precursor, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 29334-67-6), has been used to synthesize α-glucosidase inhibitors with IC50 values as low as 19.27 µM [2]. The target sulfinate compound offers a direct entry point for installing the intact dimethylpyrazolyl-pyridazine moiety via desulfinative coupling, bypassing the need for subsequent functionalization of the chloro intermediate. This streamlines SAR exploration and improves synthetic efficiency.

Kinase inhibitors Pyrazolylpyridazine Biological screening Enamine building blocks

Optimal Application Scenarios for Sodium 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-sulfinate in Discovery and Process Chemistry


Late-Stage Diversification of Kinase-Focused Compound Libraries

Medicinal chemistry teams pursuing kinase inhibitors can employ this sulfinate as a direct coupling partner in desulfinative Pd-catalyzed reactions to introduce the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine fragment onto elaborated aryl halide cores. This approach is supported by the demonstrated efficacy of pyridazine sulfinates in high-yielding cross-couplings [1] and the patent literature identifying pyrazolylpyridazines as privileged scaffolds for kinase inhibition [2].

Replacement of Unstable Pyridazine Boronic Acids in Process Chemistry

For process chemists scaling up the synthesis of pyridazine-containing APIs, this sulfinate offers a bench-stable, solid reagent alternative to pyridazine boronic acids, which are notorious for proto-deboronation and poor shelf-life [1]. The compound's sodium salt form ensures good handling properties and the feasibility of large-scale reactions, as demonstrated by the 1.0 mmol scale reaction yielding 87% for an analogous pyridine sulfinate under optimized conditions [1].

Exploration of α-Glucosidase and Metabolic Disease Targets

Building on published data for pyrazolylpyridazine derivatives that show potent α-glucosidase inhibition (IC50 = 19.27 µM) [2], this sulfinate can be used to generate diverse libraries of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives via palladium-catalyzed couplings. The pre-installed 3,5-dimethylpyrazole motif is directly correlated with the biological activity observed in the literature, making it a rational choice for hit expansion in antidiabetic drug discovery.

Synthesis of Heterocycle-Heterocycle Coupled Products for Materials Science

The Organic Letters study highlights that pyridazine sulfinates can participate in challenging heterocycle–heterocycle coupling reactions (e.g., with 4-bromo-N-methylpyrazole yielding product 2t at 130 °C) [1]. The target compound's dual-heterocycle nature makes it a valuable monomer for constructing extended π-conjugated systems for organic electronics or photoluminescent materials, as related pyrazolylpyridazine ligands have been used to form luminescent metal complexes [3].

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